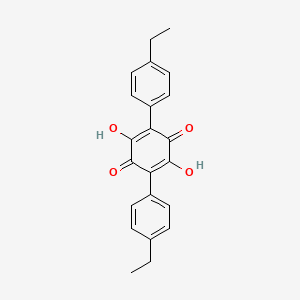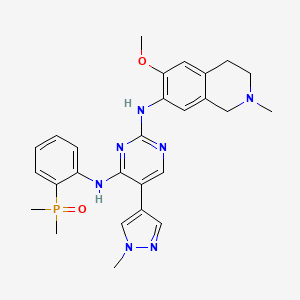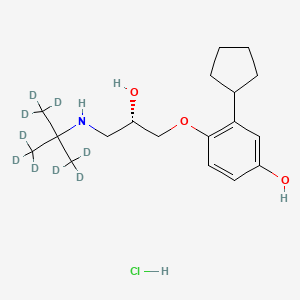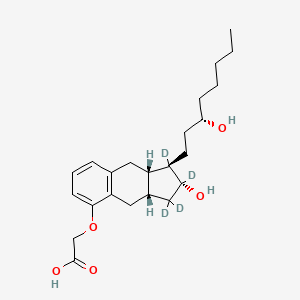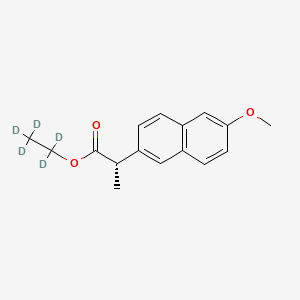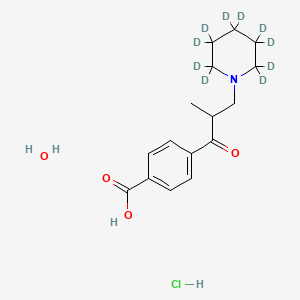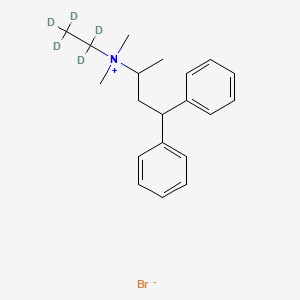
Emepronium-d5 Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emepronium-d5 Bromide is a deuterated form of Emepronium Bromide, which is an anticholinergic drug used primarily in urology as an antispasmodic agent. The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emepronium-d5 Bromide involves the incorporation of deuterium atoms into the Emepronium Bromide molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine.
Deuteration: The ethyl group is replaced with a deuterated ethyl group (CD3CD2-) using deuterated reagents.
Quaternization: The deuterated amine is then quaternized with methyl bromide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the deuterated starting material.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Emepronium-d5 Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide, typically under aqueous conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield the corresponding iodide salt.
Scientific Research Applications
Emepronium-d5 Bromide is used extensively in scientific research due to its unique properties:
Pharmacokinetics: The deuterated form is used to study the pharmacokinetics of Emepronium Bromide, as the presence of deuterium can affect the metabolic pathways and the rate of drug metabolism.
Metabolic Studies: Researchers use this compound to investigate the metabolic fate of the drug in biological systems.
Drug Development: The compound is used in the development of new anticholinergic drugs, providing insights into the structure-activity relationship.
Mechanism of Action
Emepronium-d5 Bromide exerts its effects by acting as an antagonist at muscarinic acetylcholine receptors. The mechanism involves:
Receptor Binding: The compound binds to muscarinic receptors, inhibiting the action of acetylcholine.
Inhibition of Smooth Muscle Contraction: By blocking acetylcholine, the compound prevents the contraction of smooth muscles in the urinary tract, thereby reducing spasms and increasing bladder capacity.
Comparison with Similar Compounds
Emepronium-d5 Bromide is compared with other anticholinergic compounds such as:
Flavoxate Hydrochloride: Both compounds are used to treat urinary incontinence, but this compound has a more significant effect on bladder capacity.
Oxybutynin Chloride: While both are anticholinergic agents, this compound is less commonly used due to its side effects, such as esophageal ulceration.
Tolterodine Tartrate: This compound is another anticholinergic agent used for overactive bladder, but it has a different side effect profile compared to this compound.
Conclusion
This compound is a valuable compound in scientific research and medicine, particularly in the field of urology. Its unique properties, including the presence of deuterium, make it an essential tool for studying drug metabolism and developing new therapeutic agents.
Properties
Molecular Formula |
C20H28BrN |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4,4-diphenylbutan-2-yl-dimethyl-(1,1,2,2,2-pentadeuterioethyl)azanium;bromide |
InChI |
InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1/i1D3,5D2; |
InChI Key |
UVKFSMBPRQBNCH-PAJIIYFZSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Canonical SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


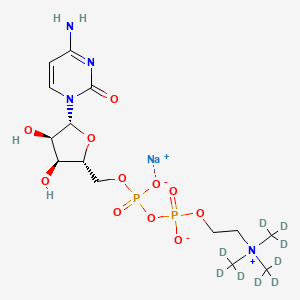
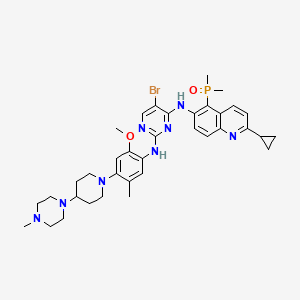

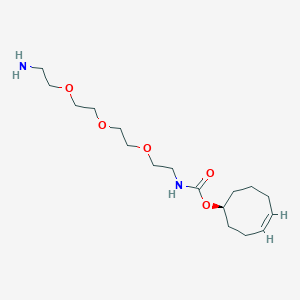
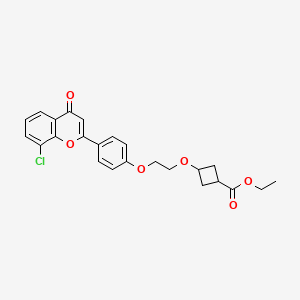
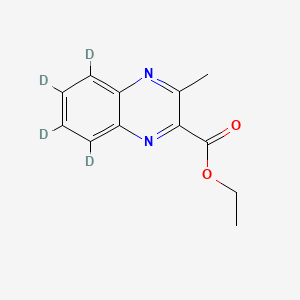
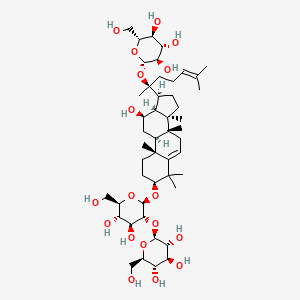
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
